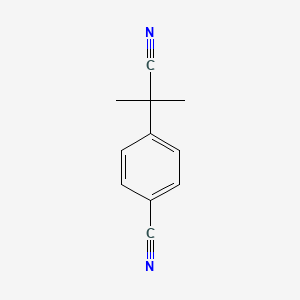
3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid (1:1) is a chemical compound formed by the combination of 3-(Pyridin-2-yl)propanoic acid and sulfuric acid in a 1:1 molar ratioThe molecular formula of this compound is C8H11NO6S, and it has a molecular weight of 249.24 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid involves the reaction of 3-(Pyridin-2-yl)propanoic acid with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired compound. The reaction can be represented as follows:
C8H9NO2+H2SO4→C8H11NO6S
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the synthesis of various chemical intermediates and as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can influence various biochemical and chemical processes, including catalysis and molecular recognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Pyridin-3-yl)propanoic acid
- 2-(Pyridin-2-yl)propanoic acid
- 3-Pyridinesulfonic acid
- 2-Amino-3-(pyridin-2-yl)propionic acid
Uniqueness
3-(Pyridin-2-yl)propanoic acid compound with sulfuric acid is unique due to its specific combination with sulfuric acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H11NO6S |
|---|---|
Molekulargewicht |
249.24 g/mol |
IUPAC-Name |
3-pyridin-2-ylpropanoic acid;sulfuric acid |
InChI |
InChI=1S/C8H9NO2.H2O4S/c10-8(11)5-4-7-3-1-2-6-9-7;1-5(2,3)4/h1-3,6H,4-5H2,(H,10,11);(H2,1,2,3,4) |
InChI-Schlüssel |
ZNEJNHOJQKSIDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCC(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8677588.png)


![N-[(3-aminophenyl)methyl]-2,3-dimethylaniline](/img/structure/B8677626.png)

![2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B8677649.png)



![[1,2,4]Triazolo[4,3-f]phenanthridine](/img/structure/B8677671.png)



